Cas no 435337-82-9 (2-(1-methylhydrazin-1-yl)pyrimidine)
2-(1-methylhydrazin-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine,2-(1-methylhydrazinyl)-
- Pyrimidine, 2-(1-methylhydrazino)- (9CI)
- 2-(1-methylhydrazin-1-yl)pyrimidine
- 1-methyl-1-pyrimidin-2-ylhydrazine
- 2-(1-Methylhydrazinyl)pyrimidine
- EN300-1644729
- 435337-82-9
- SCHEMBL6350251
- AKOS027407254
- 2-(1-Methylhydrazino)pyrimidine
- SB56964
-
- MDL: MFCD27950771
- Inchi: 1S/C5H8N4/c1-9(6)5-7-3-2-4-8-5/h2-4H,6H2,1H3
- InChI Key: GMULQEPLDSVNMR-UHFFFAOYSA-N
- SMILES: N(C)(C1N=CC=CN=1)N
Computed Properties
- Exact Mass: 124.075
- Monoisotopic Mass: 124.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 79
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 55A^2
2-(1-methylhydrazin-1-yl)pyrimidine Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM520168-1g |
2-(1-Methylhydrazinyl)pyrimidine |
435337-82-9 | 97% | 1g |
$420 | 2023-02-02 | |
| eNovation Chemicals LLC | Y0991038-5g |
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435337-82-9 | 95% | 5g |
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| Enamine | EN300-1644729-0.05g |
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435337-82-9 | 95% | 0.05g |
$183.0 | 2023-06-04 | |
| Enamine | EN300-1644729-0.1g |
2-(1-methylhydrazin-1-yl)pyrimidine |
435337-82-9 | 95% | 0.1g |
$272.0 | 2023-06-04 | |
| Enamine | EN300-1644729-0.25g |
2-(1-methylhydrazin-1-yl)pyrimidine |
435337-82-9 | 95% | 0.25g |
$387.0 | 2023-06-04 | |
| Enamine | EN300-1644729-0.5g |
2-(1-methylhydrazin-1-yl)pyrimidine |
435337-82-9 | 95% | 0.5g |
$611.0 | 2023-06-04 | |
| Enamine | EN300-1644729-1.0g |
2-(1-methylhydrazin-1-yl)pyrimidine |
435337-82-9 | 95% | 1g |
$783.0 | 2023-06-04 | |
| Enamine | EN300-1644729-2.5g |
2-(1-methylhydrazin-1-yl)pyrimidine |
435337-82-9 | 95% | 2.5g |
$1646.0 | 2023-06-04 | |
| Enamine | EN300-1644729-5.0g |
2-(1-methylhydrazin-1-yl)pyrimidine |
435337-82-9 | 95% | 5g |
$3253.0 | 2023-06-04 | |
| Enamine | EN300-1644729-10.0g |
2-(1-methylhydrazin-1-yl)pyrimidine |
435337-82-9 | 95% | 10g |
$6347.0 | 2023-06-04 |
2-(1-methylhydrazin-1-yl)pyrimidine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-(1-methylhydrazin-1-yl)pyrimidine
Professional Introduction to 2-(1-methylhydrazin-1-yl)pyrimidine (CAS No. 435337-82-9)
2-(1-methylhydrazin-1-yl)pyrimidine, with the chemical identifier CAS No. 435337-82-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms, is a common motif in biologically active molecules, making this compound a promising candidate for further exploration.
The molecular structure of 2-(1-methylhydrazin-1-yl)pyrimidine consists of a pyrimidine ring linked to a methylhydrazine substituent. This particular arrangement imparts distinct chemical reactivity, which can be leveraged in the synthesis of various pharmacophores. The presence of the methylhydrazine group introduces both nucleophilic and electrophilic sites, enabling diverse functionalization strategies. These characteristics make it an intriguing subject for researchers aiming to develop novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing the pyrimidine scaffold. Pyrimidine derivatives have been extensively studied for their roles in various biological processes, including DNA synthesis and repair. The incorporation of the methylhydrazine moiety in 2-(1-methylhydrazin-1-yl)pyrimidine suggests potential applications in modulating these processes, thereby opening avenues for treating a range of diseases.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. Researchers have utilized similar structures in the development of antiviral and anticancer agents. The reactivity of the methylhydrazine group allows for further derivatization, enabling the creation of libraries of compounds that can be screened for biological activity. This approach is particularly valuable in high-throughput screening (HTS) campaigns, where large numbers of compounds are rapidly tested for their efficacy against specific targets.
The synthesis of 2-(1-methylhydrazin-1-yl)pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and pyrimidine precursors under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale studies and commercial applications.
Evaluation of the pharmacological properties of 2-(1-methylhydrazin-1-yl)pyrimidine has revealed several promising avenues for therapeutic intervention. Preclinical studies have indicated potential activity against various disease models, including those relevant to cancer and inflammation. The compound's ability to interact with biological targets suggests that it may modulate key signaling pathways involved in these conditions. Further investigation into its mechanism of action could provide valuable insights into its therapeutic potential.
The safety profile of 2-(1-methylhydrazin-1-yl)pyrimidine is another critical consideration in its development as a pharmaceutical agent. Toxicological studies are essential to assess its potential side effects and determine safe dosage ranges. These studies often involve in vitro and in vivo models to evaluate acute and chronic toxicity. By understanding its safety profile, researchers can better assess its suitability for clinical translation.
The role of computational chemistry in studying 2-(1-methylhydrazin-1-yl)pyrimidine cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This information can guide the design of analogs with improved properties, such as enhanced binding affinity or selectivity. Computational methods also aid in understanding the pharmacokinetic behavior of the compound, which is crucial for optimizing its delivery and efficacy.
In conclusion, 2-(1-methylhydrazin-1-yl)pyrimidine (CAS No. 435337-82-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable building block for developing novel therapeutic agents. Ongoing research continues to uncover new applications and refine synthetic strategies, positioning this compound as a cornerstone in medicinal chemistry innovation.
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